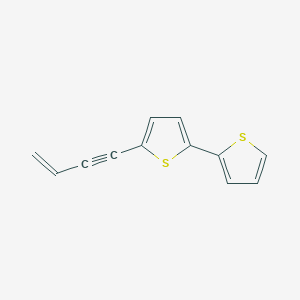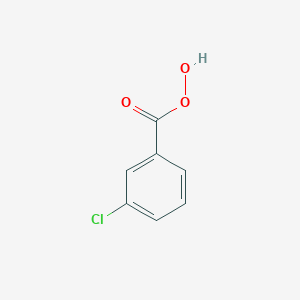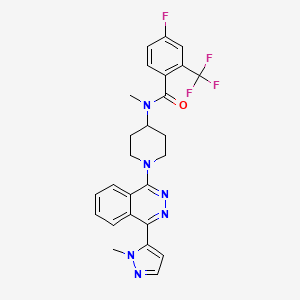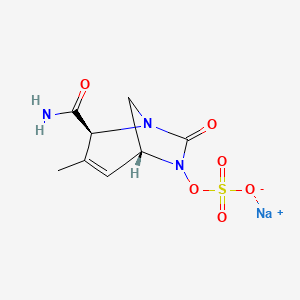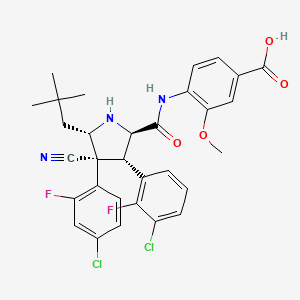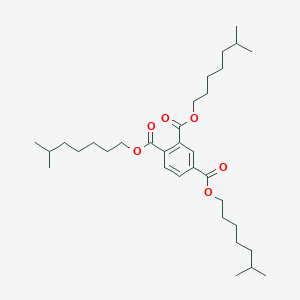
Triisooctyl trimellitate
Overview
Description
Triisooctyl trimellitate is a chemical compound with the molecular formula C33H54O6. It is an ester derived from trimellitic acid and is primarily used as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers . This compound is known for its high permanence, excellent low-temperature properties, and resistance to extraction by oils and solvents .
Mechanism of Action
Target of Action
Triisooctyl trimellitate (TOTM) is primarily targeted towards polymers, specifically polyvinyl chloride (PVC) and other vinyl plastics . Its role is to enhance the flexibility and durability of these materials .
Mode of Action
TOTM acts as a plasticizer, a substance added to materials to increase their plasticity, flexibility, and toughness . It achieves this by embedding itself between the chains of polymers, increasing the distance between them, and thereby reducing the forces of attraction between these chains. This results in an increased ability of the polymer chains to slide past each other, leading to enhanced flexibility and durability .
Biochemical Pathways
For example, in the case of PVC used in medical devices, the flexibility imparted by TOTM can affect how the device interacts with biological tissues .
Pharmacokinetics
For instance, in a PVC medical device, the presence of TOTM can affect the release rates of any drugs incorporated into the device .
Result of Action
The primary molecular effect of TOTM’s action is the increased flexibility and durability of the materials it is added to . On a cellular level, this can influence how these materials interact with cells and tissues, particularly in the context of medical devices .
Action Environment
Environmental factors can significantly influence TOTM’s action, efficacy, and stability. Temperature, for instance, can affect the mobility of TOTM within a material, which in turn can influence the material’s flexibility. Additionally, exposure to certain chemicals can potentially lead to the extraction of TOTM from the material, affecting its performance .
Biochemical Analysis
Biochemical Properties
It is known that Triisooctyl trimellitate is a large molecule with a molecular formula of C33H54O6 . It is expected to interact with various biomolecules in the body, but specific enzymes, proteins, or other biomolecules it interacts with are not yet identified .
Cellular Effects
It is known that trimellitates, a group of compounds that includes this compound, can have effects on cells . For instance, they can affect the viscosity and low-temperature fluidity of base fluids
Molecular Mechanism
It is known that the compound can be hydrolyzed to its diesters and monoester isomers
Temporal Effects in Laboratory Settings
It is known that trimellitates can have effects over time . For instance, they can affect the friction reducing properties of lubricants over a wide range of temperature and load
Metabolic Pathways
It is known that the compound can be hydrolyzed to its diesters and monoester isomers
Transport and Distribution
It is known that trimellitates can be transported and distributed in various ways . For instance, they can be physically absorbed on the metal surface
Preparation Methods
Synthetic Routes and Reaction Conditions: Triisooctyl trimellitate is synthesized through the esterification of trimellitic anhydride with isooctyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Triisooctyl trimellitate primarily undergoes esterification and hydrolysis reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions:
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: Can be hydrolyzed in the presence of strong acids or bases to yield trimellitic acid and isooctyl alcohol.
Major Products Formed:
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of trimellitic acid and isooctyl alcohol.
Scientific Research Applications
Triisooctyl trimellitate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Tris(2-ethylhexyl) trimellitate: Another ester of trimellitic acid, used as a plasticizer with similar properties but different alcohol groups.
Dioctyl phthalate: A widely used plasticizer with similar applications but different chemical structure and properties.
Dioctyl terephthalate: Another plasticizer with similar applications but derived from terephthalic acid.
Uniqueness: Triisooctyl trimellitate is unique due to its high permanence, excellent low-temperature properties, and resistance to extraction by oils and solvents. These properties make it particularly suitable for applications requiring long-term durability and stability .
Biological Activity
Triisooctyl trimellitate (TOTM), a high molecular weight ester derived from trimellitic acid and isooctanol, is primarily utilized as a plasticizer in the production of polyvinyl chloride (PVC) and other flexible materials. Its biological activity is of significant interest due to its applications in medical devices and potential interactions with biological systems. This article reviews the available literature on the biological activity of TOTM, focusing on its safety, genotoxicity, reproductive toxicity, and potential for systemic effects.
Chemical Structure:
- Molecular Formula: C33H54O6
- CAS Number: 27251-75-8
Applications:
- Used as a plasticizer in PVC products, enhancing flexibility and durability.
- Investigated for use in medical devices such as blood bags and tubing due to low leachability.
Genotoxicity Studies
Recent studies have assessed the genotoxic potential of TOTM through various assays:
- Bacterial Mutation Assays:
- Mouse Lymphoma Assays:
- Chromosomal Aberration Tests:
Reproductive Toxicity
TOTM has been evaluated for reproductive toxicity due to its structural similarity to phthalates. However, findings suggest that TOTM exhibits limited reproductive toxicity:
- Studies indicate that while some metabolites like 2-ethylhexanol may have developmental toxicity effects, TOTM itself shows only very limited reproductive toxicity at high doses .
Acute and Chronic Toxicity
TOTM has been subjected to various toxicity assessments:
- Acute Toxicity: Low acute oral and dermal toxicity was observed, with no significant adverse effects reported at standard exposure levels .
- Chronic Exposure: The liver appears to be the primary systemic target organ; however, effects are not severe enough to warrant classification as hazardous .
Table 1: Summary of Toxicity Studies on TOTM
TOTM functions primarily as a plasticizer, affecting the physical properties of PVC:
- Biochemical Pathways: The presence of TOTM can influence the release rates of drugs incorporated into PVC medical devices, thereby affecting their pharmacokinetic profiles.
- Mode of Action: By enhancing flexibility and durability, TOTM improves the compatibility of PVC with biological tissues, which is crucial for medical applications .
Application in Medical Devices
TOTM has been extensively studied for its use in medical-grade plastics:
- A study evaluating blood bags containing TOTM demonstrated minimal leaching into blood products, suggesting good biocompatibility .
- Another case highlighted the use of TOTM in tubing systems where its presence did not adversely affect blood flow or cellular integrity during transfusions.
Properties
IUPAC Name |
tris(6-methylheptyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRCVXGINNJWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27251-75-8 | |
| Record name | Triisooctyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisooctyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISOOCTYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX7AKB1590 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental advantages of using Triisooctyl Trimellitate (TOTM) as a plasticizer in PVC glove production?
A1: Traditional PVC gloves often utilize phthalate-based plasticizers, which have raised concerns regarding potential health and environmental risks. The research paper highlights that TOTM, a non-phthalate plasticizer, can be used as a viable alternative in PVC glove formulation []. This substitution contributes to the development of more environmentally-friendly disposable gloves by potentially reducing the risks associated with phthalates. Additionally, the study mentions other non-phthalate plasticizers like Dioctyl terephthalate (DOTP), biological and vegetable oil-based esters, fatty acid triglycerides, epoxy fatty acid esters, and citrate ternary ester compounds as potential alternatives for creating eco-friendlier PVC gloves [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




